molecular formula C9H2BrCl2N3O B11831266 12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B11831266
M. Wt: 318.94 g/mol
InChI Key: JZYLBATXRBLOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The compound can participate in addition reactions with other molecules to form larger, more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound is being investigated as a lead compound for therapeutic agents targeting specific diseases. Its structure allows for interactions with enzymes and receptors involved in disease pathways, particularly in cancer treatment and immune modulation .
  • Enzyme Inhibition :
    • Research indicates that compounds similar to 12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene exhibit significant inhibitory effects on phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer progression and immune responses .
  • Combination Therapies :
    • The compound has potential applications in combination therapies with other anti-tumor agents or immunotherapeutics to enhance therapeutic efficacy and reduce side effects associated with traditional chemotherapy .
  • Interaction Studies :
    • Understanding how this compound interacts with biological systems is critical for its application in drug design. Interaction studies typically involve assessing binding affinities to target proteins and evaluating the biological outcomes of these interactions .
  • Case Studies :
    • Preliminary studies have shown that the compound can modulate the activity of key signaling pathways involved in cancer cell proliferation and survival. For example, it has been tested against various cancer cell lines to evaluate its cytotoxic effects and mechanism of action .

Mechanism of Action

The mechanism of action of 12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene include:

The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs.

Biological Activity

The compound 12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H6BrCl2N4OC_{12}H_{6}BrCl_{2}N_{4}O, and its structure includes multiple halogen substituents and a triazatricyclo framework that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting bacterial growth in vitro.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, it has been noted for its ability to induce apoptosis in certain types of cancer cells by targeting specific signaling pathways.
  • Signal Transduction Modulation : It appears to influence various signal transduction pathways involved in tumor growth and immune responses. This modulation may enhance the efficacy of existing cancer therapies.

Antimicrobial Activity

A study conducted by researchers utilized a series of assays to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has moderate antimicrobial activity and may warrant further investigation for potential therapeutic applications.

Anticancer Studies

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed significant cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Inhibition of cell proliferation

The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

Signal Transduction Pathway Inhibition

The compound has also been evaluated for its role as an inhibitor of specific signaling pathways associated with cancer progression:

  • BCL2 Family Proteins : It showed potential in inhibiting anti-apoptotic proteins which are often overexpressed in tumors.
  • PARP Inhibition : The compound demonstrated effects similar to known PARP inhibitors, suggesting a role in DNA damage response modulation.

Case Studies

A notable case study involved the use of this compound in combination with traditional chemotherapeutics in a preclinical model of breast cancer. The results indicated enhanced therapeutic efficacy and reduced side effects compared to monotherapy approaches.

Properties

Molecular Formula

C9H2BrCl2N3O

Molecular Weight

318.94 g/mol

IUPAC Name

12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C9H2BrCl2N3O/c10-3-1-4-5-6(16-8(4)13-2-3)7(11)15-9(12)14-5/h1-2H

InChI Key

JZYLBATXRBLOPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C3=C(O2)C(=NC(=N3)Cl)Cl)Br

Origin of Product

United States

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